Homoplantaginin

Descripción general

Descripción

La homoplantaginina es un flavonoide glucósido derivado de la medicina tradicional china Salvia plebeia R. Br. Ha ganado una atención significativa debido a sus potentes propiedades antiinflamatorias y antioxidantes. Este compuesto ha demostrado ser prometedor en la protección de las células endoteliales vasculares y la inhibición de la aterosclerosis .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La homoplantaginina puede sintetizarse mediante diversas reacciones químicas que involucran flavonoides glucósidos. Las rutas sintéticas específicas y las condiciones de reacción suelen ser propietarias y se detallan en la literatura química especializada.

Métodos de Producción Industrial: La producción industrial de homoplantaginina generalmente implica la extracción de Salvia plebeia R. Br. Este proceso incluye la extracción con solventes, la purificación y la cristalización para obtener homoplantaginina de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: La homoplantaginina experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar varios derivados oxidados.

Reducción: Las reacciones de reducción pueden producir formas reducidas del compuesto.

Sustitución: Las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Los agentes reductores como el borohidruro de sodio se utilizan a menudo.

Sustitución: Se pueden utilizar varios reactivos dependiendo de la sustitución deseada, incluidos los halógenos y los agentes alquilantes.

Productos Principales Formados:

Aplicaciones Científicas De Investigación

Pharmacological Properties

Homoplantaginin exhibits several pharmacological effects that contribute to its potential therapeutic applications:

- Anti-inflammatory Activity : this compound has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6. This property is crucial in conditions characterized by inflammation, such as atherosclerosis .

- Antioxidant Effects : The compound enhances the antioxidant response by activating the Nrf2 signaling pathway, which is vital for cellular defense against oxidative stress. This mechanism has been observed in studies involving endothelial cells exposed to oxidized low-density lipoprotein (oxLDL) .

- Vascular Protection : Research indicates that this compound protects vascular endothelial cells from damage induced by high glucose levels, which is significant for managing diabetes-related vascular complications .

Case Study 1: Atherosclerosis Inhibition

A study evaluated the effect of this compound on oxLDL-induced endothelial cell injury and atherosclerosis in apoE-/- mice. The results demonstrated that this compound significantly reduced apoptosis and inflammatory markers (ICAM-1 and VCAM-1) while promoting Nrf2 nuclear translocation, thereby inhibiting atherosclerosis progression .

Case Study 2: High Glucose-Induced Endothelial Dysfunction

In another study, this compound was tested on human umbilical vein endothelial cells (HUVECs) subjected to high glucose conditions. The findings revealed that this compound alleviated endothelial dysfunction by promoting autophagy through the AMPK/TFEB pathway, thus providing a potential therapeutic approach for diabetes-related vascular issues .

Biochemical Analysis

This compound interacts with various biomolecules, influencing several biochemical pathways:

Mecanismo De Acción

La homoplantaginina ejerce sus efectos a través de varios objetivos moleculares y vías:

Vía Nrf2: Activa la vía de señalización antioxidante Nrf2, lo que lleva a una mayor expresión de proteínas antioxidantes como HO-1.

Vía NF-κB: Inhibe la translocación nuclear de NF-κB, reduciendo la inflamación y el estrés oxidativo.

Canal SOCE: Bloquea el canal de entrada de calcio operado por almacén, reduciendo la concentración de calcio y el estrés del retículo endoplásmico

Comparación Con Compuestos Similares

La homoplantaginina es única entre los flavonoides glucósidos debido a su estructura molecular específica y sus potentes actividades biológicas. Compuestos similares incluyen:

Dihidrohomoplantaginina: Otro flavonoide glucósido de Salvia plebeia R. Br. con efectos protectores similares sobre las células endoteliales vasculares.

Hesperidina: Un flavonoide con propiedades antioxidantes.

Naringenina: Conocida por sus efectos antiinflamatorios.

Eriodictiol: Exhibe actividades tanto antioxidantes como antiinflamatorias

La homoplantaginina destaca por su doble activación de la vía Nrf2 y la inhibición de la vía NF-κB, lo que la convierte en un candidato prometedor para futuras investigaciones y desarrollo terapéutico.

Actividad Biológica

Homoplantaginin is a flavonoid glycoside primarily extracted from Salvia plebeia and other Salvia species. It has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects. This article synthesizes current research findings on the biological activity of this compound, providing detailed insights into its mechanisms and potential therapeutic applications.

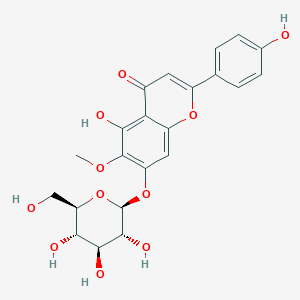

Chemical Structure and Properties

This compound is classified as a flavonoid glycoside, with the molecular formula and a molecular weight of 462.41 g/mol. Its structure includes a flavonoid backbone with glycosidic linkages that contribute to its solubility and bioactivity.

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems. Studies have shown that it can scavenge free radicals and enhance superoxide dismutase (SOD) activity, thereby reducing cellular damage caused by oxidative stress .

2. Anti-inflammatory Effects

Research indicates that this compound possesses potent anti-inflammatory properties. It has been shown to inhibit nitric oxide (NO) production in macrophages, which is a critical mediator in inflammatory responses. The compound effectively reduces the expression of inducible nitric oxide synthase (iNOS), thereby mitigating inflammation .

Table 1: Anti-inflammatory Activity of this compound

| Study | Cell Type | IC50 (µM) | Mechanism |

|---|---|---|---|

| Tan et al. (2018) | RAW 264.7 Macrophages | 5.2 | Inhibition of NO production |

| Gu et al. (2016) | Hepatocytes | Not specified | Reduction of TNF-α and IL-6 levels |

3. Hepatoprotective Effects

This compound has demonstrated protective effects against hepatocyte injury, particularly in models of liver damage induced by toxic agents. It promotes cell viability and reduces apoptosis in liver cells, suggesting its potential as a therapeutic agent for liver diseases .

4. Neuroprotective Properties

Recent studies highlight the neuroprotective effects of this compound against conditions such as Alzheimer's disease (AD). It has been shown to reduce levels of total-tau protein and inflammatory cytokines in cerebrospinal fluid, indicating its role in mitigating neuroinflammation associated with neurodegenerative diseases .

Table 2: Neuroprotective Effects of this compound

| Study | Model | Outcome |

|---|---|---|

| ResearchGate (2022) | AD Mouse Model | Decreased tau protein levels |

| FASEB Journal (2024) | High glucose-induced endothelial cells | Inhibition of apoptosis |

5. Cardiovascular Benefits

This compound has been reported to alleviate high glucose-induced vascular injury by activating the Nrf2 pathway, which plays a vital role in cellular defense mechanisms against oxidative stress . This suggests potential applications in managing diabetes-related cardiovascular complications.

Case Studies

- Protective Effects on Hepatocytes : A study demonstrated that this compound treatment significantly reduced liver enzyme levels in a rat model of acetaminophen-induced liver injury, indicating its hepatoprotective capabilities .

- Alzheimer's Disease Model : In a controlled trial involving moderate AD patients, administration of this compound resulted in improved cognitive scores compared to control groups, alongside reduced inflammatory biomarkers .

Propiedades

IUPAC Name |

5-hydroxy-2-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22O11/c1-30-21-14(32-22-20(29)19(28)17(26)15(8-23)33-22)7-13-16(18(21)27)11(25)6-12(31-13)9-2-4-10(24)5-3-9/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17-,19+,20-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCLAFEGUXXHIFT-IWLDQSELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC=C(C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20415733 | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17680-84-1 | |

| Record name | Homoplantaginin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17680-84-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homoplantaginin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017680841 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homoplantaginin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20415733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HOMOPLANTAGININ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/396COT90TD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.